methyl5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylatehydrochloride
Description
Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylate hydrochloride is a pyrazole derivative characterized by a methyl ester at position 3, a methyl group at the 1-position, and an aminomethyl substituent at position 5 of the pyrazole ring. The hydrochloride salt enhances its stability and solubility in aqueous environments, making it suitable for biochemical assays and crystallographic studies.
Properties
Molecular Formula |
C7H12ClN3O2 |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
methyl 5-(aminomethyl)-1-methylpyrazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-10-5(4-8)3-6(9-10)7(11)12-2;/h3H,4,8H2,1-2H3;1H |
InChI Key |
LAGNKESEKJQGES-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylatehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylatehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Position and Chain Length: The target compound features a 1-methyl group on the pyrazole ring, which sterically hinders interactions compared to analogs lacking this group (e.g., ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride). This substitution may influence binding affinity in target proteins . The latter’s extended chain could enhance flexibility but reduce metabolic stability .
Ester Group Variation :
- The methyl ester in the target compound versus the ethyl ester in ’s analog affects lipophilicity and hydrolysis rates. Methyl esters are generally more prone to enzymatic cleavage, which may impact bioavailability .
Salt Form and Solubility :
- All three compounds are hydrochloride salts, ensuring improved aqueous solubility. However, the presence of a 1-methyl group in the target compound may slightly reduce solubility compared to the smaller ethyl ester analog .
Research Findings and Implications
- Synthetic Utility: The target compound’s aminomethyl group enables conjugation with carboxylic acids or carbonyl-containing molecules, facilitating the development of prodrugs or enzyme inhibitors. Analogous pyrazole derivatives have been used in kinase inhibitor synthesis .
- Crystallographic Studies : Pyrazole derivatives are often analyzed using X-ray crystallography (e.g., via SHELX programs), where the hydrochloride salt aids in forming stable crystals .
- Pharmacological Potential: While direct studies are scarce, structurally related compounds like milnacipran hydrochloride () highlight the therapeutic relevance of amine-containing heterocycles in treating neurological conditions .
Biological Activity
Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylate hydrochloride, a pyrazole derivative, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, therapeutic potential, and research findings.
The synthesis of methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylate hydrochloride typically involves the reaction of hydrazine derivatives with carbonyl compounds. A notable method includes the reaction of sodium cyanoacetone with hydrazinium salts under acidic conditions, achieving yields exceeding 71% with high purity levels.
Molecular Structure
The molecular structure of this compound reveals significant functional groups that contribute to its reactivity and biological activity. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed for structural elucidation.
The primary mechanism of action for methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylate hydrochloride involves its interaction with specific enzymes, particularly kinases. Research indicates that derivatives of this compound can inhibit several kinases involved in cell signaling pathways. Notably, certain derivatives exhibit nanomolar affinity for key kinases such as cyclin-dependent kinase 2 (CDK2) and Jun N-terminal kinase 3 (JNK3), making them promising candidates for drug development.
Biological Activities
Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylate hydrochloride has shown potential in various therapeutic areas:
- Anticancer Activity : Studies have demonstrated its ability to induce cytotoxicity in cancer cell lines. For instance, in a study involving FaDu hypopharyngeal tumor cells, the compound exhibited better cytotoxicity compared to the reference drug bleomycin .
- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. Inhibition of GABA aminotransferase (GABA-AT) raises GABA levels, which may be beneficial for conditions like epilepsy .
- Inhibition of HIV Replication : Derivatives of this compound have been explored for their activity against HIV-1 replication, highlighting its antiviral potential.
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activity of methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-3-carboxylate hydrochloride:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
